molecular formula C6H3N3O B575488 Oxireno[c][1,2,4]triazolo[4,3-a]pyridine CAS No. 160336-99-2

Oxireno[c][1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B575488
CAS No.: 160336-99-2
M. Wt: 133.11
InChI Key: RNVHNZGUGNFSHG-UHFFFAOYSA-N
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Description

Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (CAS 160336-99-2) is a fused heterocyclic compound with the molecular formula C6H3N3O and a molecular weight of 133.108 g/mol . This compound features a complex ring system that incorporates oxirene and triazolopyridine moieties. The broader class of 1,2,4-triazolo[4,3-a]pyridine derivatives is of significant interest in medicinal chemistry and materials science due to a wide spectrum of biological activities and optical properties . Researchers have identified triazolopyridine derivatives as key scaffolds in the development of pharmaceutical agents, with reported activities including antifungal, antibacterial, anticonvulsant, and antidepressant effects . Some derivatives have also been investigated as potential c-Met inhibitors for antitumor therapy and have shown neurotropic activity in preclinical models . Furthermore, due to the presence of multiple nitrogen atoms, this heterocyclic system can act as a bidentate or tridentate ligand in coordination chemistry, facilitating the synthesis of metal complexes with applications in catalysis and as chemosensors . The structural and optical properties of related triazolopyridine compounds make them candidates for use in organic light-emitting diodes (OLEDs) and other advanced materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

160336-99-2

Molecular Formula

C6H3N3O

Molecular Weight

133.11

IUPAC Name

3-oxa-7,9,10-triazatricyclo[5.3.0.02,4]deca-1(10),2(4),5,8-tetraene

InChI

InChI=1S/C6H3N3O/c1-2-9-3-7-8-6(9)5-4(1)10-5/h1-3H

InChI Key

RNVHNZGUGNFSHG-UHFFFAOYSA-N

SMILES

C1=CN2C=NN=C2C3=C1O3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Oxireno[c][1,2,4]triazolo[4,3-a]pyridine
  • Core Structure : A triazole ring fused to a pyridine ring, with an oxirene ring fused at the [c] position.
Analogous Compounds

[1,2,4]Triazolo[4,3-a]pyridine Derivatives (e.g., Compounds 5a–5g in ):

  • Substituents at the 3- and 7-positions (e.g., ethyl, isobutyl, benzyl) modulate physical properties and bioactivity.
  • Planar fused-ring systems confirmed by X-ray crystallography, with hydrogen-bonding networks enhancing crystalline stability .

Triazolo-Fused Furopyridines (e.g., Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine in ):

  • A furan ring replaces the oxirene, offering greater stability due to reduced ring strain.
  • Synthesized via microwave-assisted Groebke–Blackburn reactions, highlighting efficient cyclization strategies .

Sulfonamide-Substituted Derivatives (e.g., Compounds 15a–15e in ):

  • Piperidine or pyrrolidine sulfonamide groups enhance antimalarial activity.
  • Substituent polarity influences solubility and target binding .

Physical and Spectral Properties

Compound (Example) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Bioactivity
3-Ethyl-7-methyl-5a () 85–87 1.35 (t, 3H, CH₂CH₃) Cytotoxic
3-(4-Methoxyphenyl)-5f () 214–216 3.87 (s, 3H, OCH₃) Antifungal
8-Chloro-3-(4-propylphenyl) () N/A 7.45–7.50 (m, 4H, Ar-H) Herbicidal (50% inhibition at 37.5 g/ha)
Triazolo-Fused Furopyridine () N/A 6.85 (d, 1H, furan-H) N/A
  • Oxireno Derivatives: Expected lower melting points due to reduced crystallinity from ring strain.

Key Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in 5f) enhance antifungal activity by improving membrane permeability .
  • Halogen substituents (e.g., Br in ) increase planarity and π-stacking, critical for kinase inhibition .

Synthetic Efficiency :

  • Microwave-assisted methods reduce reaction times (e.g., 2 minutes in ) .
  • NCS-mediated oxidative cyclization offers mild conditions for triazolo ring formation .

Structural Stability :

  • Planar fused-ring systems (e.g., in 1 and 2 from ) stabilize crystals via hydrogen bonds (O–H···N interactions) .

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